2-Chloro-3-nitropyridine-4-carboxylic acid

Description

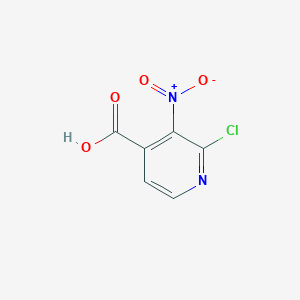

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)3(6(10)11)1-2-8-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPCJMUNRPBSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361045 | |

| Record name | 2-chloro-3-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353281-15-9 | |

| Record name | 2-chloro-3-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-nitropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-3-nitropyridine-4-carboxylic acid CAS number

An In-Depth Technical Guide to 2-Chloro-3-nitropyridine-4-carboxylic acid (CAS: 353281-15-9)

Compound Identification and Core Properties

This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature—possessing a carboxylic acid, a chloro group, and a nitro group—on an electron-deficient pyridine ring makes it a versatile reagent for constructing more complex molecular architectures.

| Identifier | Data | Source |

| CAS Number | 353281-15-9 | [1][2] |

| Molecular Formula | C₆H₃ClN₂O₄ | [1][3] |

| Molecular Weight | 202.55 g/mol | [1] |

| Synonyms | 2-chloro-3-nitroisonicotinic acid | [3] |

| SMILES | OC(=O)C1=C(C(Cl)=NC=C1)=O | [1] |

Physicochemical Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 93.33 Ų | [1] |

| LogP | 1.3414 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Purification

The primary route for synthesizing this compound involves the oxidation of the corresponding 4-methyl substituted pyridine. This transformation leverages a strong oxidizing agent under acidic conditions to convert the robust methyl group into a carboxylic acid.

Principle of Synthesis

The synthesis proceeds via the oxidation of 2-chloro-4-methyl-3-nitropyridine.[2] The methyl group at the 4-position of the pyridine ring is oxidized to a carboxylic acid. Potassium dichromate in a strong acid like sulfuric acid is an effective reagent for this type of benzylic-like oxidation. The strong acidic medium protonates the pyridine nitrogen, further activating the ring towards oxidation, while the dichromate serves as the potent oxidant.

Experimental Protocol: Oxidation of 2-chloro-4-methyl-3-nitropyridine

This protocol is adapted from established procedures.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq, e.g., 4.00 g, 23.00 mmol) in concentrated sulfuric acid (10 mL/g of starting material, e.g., 40 mL).

-

Addition of Oxidant: While maintaining the temperature at 0 °C, add potassium dichromate (1.3 eq, e.g., 8.85 g, 30.00 mmol) portion-wise to control the initial exotherm.

-

Reaction Execution: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C. Stir vigorously for 8 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LCMS).

-

Quenching and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with stirring. This step must be performed with caution due to the exothermic nature of diluting strong acid.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (5 x 30 mL). The multiple extractions are necessary to ensure efficient recovery of the product.

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Triturate the resulting residue with pentane (3 x 5 mL) to wash away non-polar impurities, affording 2-chloro-3-nitro-4-pyridinecarboxylic acid as a solid. The material is often of sufficient purity for subsequent reactions without further purification.[2][3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Analytical Characterization

The synthesized product can be characterized using standard analytical techniques.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.83 (d, J = 5Hz, 1H), 8.03 (d, J = 5Hz, 1H).[2]

-

LCMS (ESI): m/z 201.1 [M-H]⁻.[2]

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

Core Reactivity

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro group at the 2-position is highly activated towards SₙAr by the electron-withdrawing effects of both the adjacent nitro group and the pyridine ring nitrogen. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alkoxides).

-

Carboxylic Acid Chemistry: The carboxyl group at the 4-position can undergo standard transformations, such as esterification, amidation (e.g., via activation with coupling reagents), or reduction to the corresponding alcohol.

-

Nitro Group Reduction: The nitro group at the 3-position can be selectively reduced to an amino group using reagents like SnCl₂ or catalytic hydrogenation. This introduces a key synthetic handle and is a common strategy for building further complexity, such as in the formation of fused ring systems.[4]

Logical Relationship of Reactive Sites

Caption: Key reactive sites and potential transformations.

Role as a Pharmaceutical Building Block

Substituted pyridines are privileged scaffolds in drug discovery. This compound is an important intermediate for creating more complex molecules. For instance, the related compound 2-chloro-3-nitropyridine is used to synthesize 2-chloro-3-aminopyridine, a precursor for drugs treating digestive diseases and for diazepine-based anti-AIDS agents.[4][5] By analogy, this compound provides a pathway to introduce a functionalized pyridine core into potential therapeutic agents, where the carboxylic acid can serve as a key binding element or a point for further derivatization.

Safety and Handling

While a specific safety data sheet for this compound is not available, data from structurally related compounds like 4-chloro-3-nitrobenzoic acid and 2-chloro-3-nitropyridine provide a strong basis for hazard assessment and handling procedures.[6][7]

Hazard Identification

-

H303: May be harmful if swallowed.[6]

Recommended Handling Practices

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[6][7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.[6]

-

Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[9]

-

-

General Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[6]

Storage

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[7][8]

First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[6][7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

References

-

Ng, S. W. (2010). 2-Chloro-3-nitropyridine. ResearchGate. Retrieved from [Link]

-

OKCHEM. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methyl-3-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-nitropyridine-4-carboxylic Acid. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Chloro-3-nitro-4-pyridinecarboxylic acid | 353281-15-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

physical and chemical properties of 2-Chloro-3-nitropyridine-4-carboxylic acid

An In-depth Technical Guide to 2-Chloro-3-nitropyridine-4-carboxylic acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for professionals in chemical synthesis and drug discovery. We will delve into its core physicochemical properties, spectroscopic signature, synthesis protocols, and reactivity, offering field-proven insights into its application.

Core Molecular Profile and Physicochemical Properties

This compound is a trifunctionalized pyridine derivative. The unique arrangement of a carboxylic acid, a chloro substituent, and a nitro group on the pyridine scaffold imparts a distinct reactivity profile, making it a valuable intermediate. The electron-withdrawing nature of the nitro and carboxylic acid groups, along with the pyridine nitrogen, significantly influences the molecule's electrophilicity and chemical behavior.

Chemical Structure

2-Chloro-3-nitropyridine-4-carboxylic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitropyridine-4-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique trifunctionalized pyridine core, featuring a carboxylic acid, a nitro group, and a chlorine atom, provides a versatile platform for the synthesis of complex molecular architectures. The strategic positioning of these functional groups allows for selective and sequential chemical modifications, making it an invaluable intermediate in the development of novel therapeutic agents. This guide offers an in-depth exploration of its chemical and physical properties, synthesis, handling, and applications, providing a critical resource for researchers in the field.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

Molecular Structure and Weight

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a chlorine atom, at the 3-position with a nitro group, and at the 4-position with a carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂O₄ | [1][2] |

| Molecular Weight | 202.55 g/mol | [1][2] |

| CAS Number | 353281-15-9 | [1][2] |

| Canonical SMILES | C1=CN=C(C(=C1C(=O)O)[O-])Cl | [1] |

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems, including solubility, permeability, and reactivity.

| Property | Value | Predicted/Experimental | Source |

| Topological Polar Surface Area (TPSA) | 93.33 Ų | Computational | [1] |

| LogP | 1.3414 | Computational | [1] |

| Hydrogen Bond Donors | 1 | Computational | [1] |

| Hydrogen Bond Acceptors | 4 | Computational | [1] |

| Rotatable Bonds | 2 | Computational | [1] |

| Appearance | Light yellow powder/solid | Experimental | [3] |

Expert Insight: The TPSA and LogP values suggest moderate polarity and lipophilicity, which are important considerations in drug design for balancing aqueous solubility and membrane permeability. The presence of both hydrogen bond donors and acceptors indicates the potential for forming strong intermolecular interactions, influencing its solid-state properties and interactions with biological targets.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route involves the oxidation of 2-chloro-4-methyl-3-nitropyridine.

Synthetic Workflow Overview

The following diagram illustrates a typical synthetic pathway for this compound.

Caption: Key chemical transformations of this compound.

-

Nucleophilic Aromatic Substitution: The chlorine at the 2-position can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce a wide range of substituents. This is a cornerstone reaction for building molecular complexity.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This transformation is pivotal in the synthesis of many biologically active compounds. [4]* Carboxylic Acid Derivatization: The carboxylic acid moiety can be converted into amides, esters, or other acid derivatives, which is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and engage in specific interactions with biological targets.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined chemical properties, coupled with its reactivity at three distinct functional groups, provide chemists with a powerful tool for the creation of novel and complex molecules. A comprehensive understanding of its synthesis, handling, and reactivity, as outlined in this guide, is paramount for its safe and effective utilization in advancing scientific research.

References

-

ChemWhat. 2-Chloro-3-nitro-4-pyridinecarboxylic acid CAS#: 353281-15-9. [Link]

-

Jubilant Ingrevia. Safety Data Sheet. [Link]

- Google Patents.

-

European Patent Office. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-Chloro-3-nitropyridine-4-carboxylic acid

Foreword

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in the development pipeline. This guide provides an in-depth, technical walkthrough for the structural elucidation of 2-Chloro-3-nitropyridine-4-carboxylic acid, a substituted heterocyclic compound of interest in medicinal chemistry.[1][2][3] The principles and workflows detailed herein are broadly applicable to the characterization of novel small molecules. We will proceed not by a rigid checklist, but by a logical, synergistic application of modern analytical techniques, demonstrating how each piece of data validates the others to build an unshakeable structural proof.

The Postulated Structure and Rationale for Analysis

The compound name, this compound, provides a hypothesized structure. Based on IUPAC nomenclature, we can draw the expected arrangement of atoms.

The synthesis of this molecule, often starting from a precursor like 2-chloro-4-methyl-3-nitropyridine and involving an oxidation step, gives us a strong starting hypothesis.[4][5] However, the potential for isomeric byproducts or unexpected rearrangements during synthesis necessitates a full, rigorous structural confirmation.

The Spectroscopic Elucidation Workflow: A Multi-Faceted Approach

The core of our elucidation process relies on three pillars of spectroscopic analysis: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

Expertise & Causality: The first step is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[6][7] Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique elemental composition, ruling out other potential formulas that may have the same nominal mass.

Expected Data: The molecular formula for this compound is C₆H₃ClN₂O₄. The expected monoisotopic mass is 201.9781 Da.[5][8] HRMS analysis should also reveal the characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

| Parameter | Expected Value | Significance |

| Molecular Formula | C₆H₃ClN₂O₄ | Defines the atomic constituents. |

| Exact Mass | 201.97813 Da | Confirms the molecular formula.[5][8] |

| Isotopic Pattern | M+ and M+2 peaks | Presence of one chlorine atom. |

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9][10] Specific covalent bonds vibrate at characteristic frequencies, and by passing infrared radiation through the sample, we can identify which bonds are present based on the frequencies of absorbed radiation. This technique provides direct evidence for the key chemical motifs of our target structure.

Expected Data: The spectrum should clearly indicate the presence of the carboxylic acid, the nitro group, and the aromatic pyridine ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 3400 - 2400 (very broad) | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Carboxylic Acid C=O | 1725 - 1700 | Stretching[11] |

| Aromatic C=C/C=N | 1600 - 1475 | Ring Stretching |

| Nitro N=O | 1570 - 1510 and 1370 - 1300 | Asymmetric & Symmetric Stretching[12] |

| C-Cl | 800 - 600 | Stretching |

Table based on standard IR correlation charts.[9][11][12][13]

The presence of these key peaks provides strong, direct evidence that the required functional groups are present, corroborating the elemental formula from HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Skeleton

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule.[14][15] By probing the magnetic environments of the ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework and piece the structure together.[16][17] For a complex substituted heterocycle like this, a combination of 1D and 2D NMR experiments is essential.[18]

2.3.1. ¹H NMR (Proton NMR)

The structure contains two protons on the pyridine ring. Due to the electron-withdrawing effects of the nitro, chloro, and carboxylic acid groups, these protons are expected to be significantly deshielded (appear at a high chemical shift, downfield). A patent for the synthesis of this compound reports ¹H NMR signals at δ 8.83 (d, J = 5Hz, 1H) and δ 8.03 (d, J = 5Hz, 1H) in DMSO-d6.[4][5]

-

Chemical Shift (δ): The high ppm values are consistent with protons on an electron-deficient aromatic ring.

-

Integration: The presence of two signals, each integrating to 1H, confirms there are two distinct protons.

-

Splitting (Multiplicity): Both signals appear as doublets ('d') with a coupling constant (J) of 5 Hz. This indicates that the two protons are adjacent to each other (vicinal coupling).

2.3.2. ¹³C NMR (Carbon NMR)

We expect to see 6 distinct signals in the ¹³C NMR spectrum, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 165-175 | Carbonyl carbon, highly deshielded.[19] |

| C-Cl (C2) | 145-155 | Attached to electronegative Cl and ring N. |

| C-NO₂ (C3) | 140-150 | Attached to electron-withdrawing nitro group. |

| C-COOH (C4) | 135-145 | Attached to carboxylic acid group. |

| C-H (C5) | 120-130 | Aromatic CH. |

| C-H (C6) | 150-160 | Aromatic CH adjacent to ring nitrogen. |

2.3.3. 2D NMR: Confirming Connectivity

While 1D NMR provides strong clues, 2D NMR experiments are required for unambiguous proof of connectivity.[20][21][22]

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other.[23] We would expect to see a cross-peak connecting the signals at δ 8.83 and δ 8.03, definitively proving that these two protons are on adjacent carbons (H5 and H6).[18]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the entire molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[18][22][23]

Caption: Key expected HMBC correlations.

Key Expected HMBC Correlations:

-

The proton at C5 (H5) should show a correlation to the carboxylic acid carbon (C4) and the nitro-substituted carbon (C3).

-

The proton at C6 (H6) should show a correlation to the carboxylic acid carbon (C4) and the chloro-substituted carbon (C2). These long-range correlations act like a molecular GPS, allowing us to place the substituents on the correct positions of the pyridine ring relative to the protons, thereby confirming the 2,3,4-substitution pattern.

Data Synthesis and Final Structure Confirmation

The power of this workflow lies in the convergence of data.

-

HRMS provides the exact elemental formula: C₆H₃ClN₂O₄.

-

IR Spectroscopy confirms the presence of the required functional groups: a carboxylic acid, a nitro group, and an aromatic ring.

-

¹H and ¹³C NMR account for every hydrogen and carbon atom in the formula, showing two adjacent aromatic protons and six unique carbons.

-

COSY and HMBC definitively establish the connectivity, placing the chloro, nitro, and carboxylic acid groups at positions 2, 3, and 4, respectively.

Each result is consistent with and validated by the others. This systematic, multi-technique approach leaves no ambiguity and allows for the confident assignment of the structure as this compound.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Prepare a ~1 mg/mL solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

-

Acquire data in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Calibrate the instrument using a known standard to ensure mass accuracy below 5 ppm.

-

Process the data using software to calculate the elemental composition from the accurate mass.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Perform a background scan with a clean ATR crystal and subtract it from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.

-

Acquire standard 2D experiments: gCOSY and gHMBCAD. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

-

Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.

-

Infrared spectroscopy correlation table. Wikipedia.

-

High-resolution mass spectrometers. PubMed.

-

Simplified infrared functional group correlation chart. Journal of Chemical Education.

-

MS: Elemental Compositions and their Calculation. JEOL.

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

-

Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online.

-

IR frequency table. University of York.

-

Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.

-

Table of Characteristic IR Absorptions. University of Colorado Boulder.

-

Element 2 | High Resolution ICP-MS. GFZ.

-

2D NMR Spectroscopy: COSY, NOESY, HETCOR, HMBC, HMQC. Studylib.

-

Simplified Infrared Correlation Chart. University of California, Los Angeles.

-

Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.

-

2-Chloro-3-nitro-4-pyridinecarboxylic acid | 353281-15-9. ChemicalBook.

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC - PubMed Central.

-

This compound | 353281-15-9. ChemScene.

-

2-Chloro-3-nitro-4-pyridinecarboxylic acid Formula. Echemi.

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry.

-

Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI.

-

Identification and structure elucidation by NMR spectroscopy. ResearchGate.

-

What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Chemsrc.

-

Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. NASA.

-

2-Chloro-3-nitro-4-pyridinecarboxylic acid CAS#: 353281-15-9. ChemWhat.

-

NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.

-

2-Chloro-4-methyl-3-nitropyridine synthesis. ChemicalBook.

-

Process for preparation of nitropyridine derivatives. Google Patents.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.

-

Structure Elucidation by NMR. ETH Zurich.

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing).

-

SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent Office.

-

Preparing method of 2,6-dichloro-3-nitropyridine. Google Patents.

-

Spectroscopy of carboxylic acids and their derivatives. YouTube.

Sources

- 1. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-nitro-4-pyridinecarboxylic acid | 353281-15-9 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. measurlabs.com [measurlabs.com]

- 7. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 17. researchgate.net [researchgate.net]

- 18. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. studylib.net [studylib.net]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

A Spectroscopic Blueprint: In-Depth Analysis of 2-Chloro-3-nitropyridine-4-carboxylic acid

For the modern researcher, drug development professional, and scientist, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This technical guide provides a detailed spectroscopic analysis of 2-Chloro-3-nitropyridine-4-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we offer a foundational blueprint for its characterization and utilization in further research.

This guide moves beyond a simple recitation of data. As senior application scientists, we aim to provide a causal understanding behind the observed and predicted spectroscopic behavior of this molecule. The methodologies and interpretations presented herein are grounded in established principles and validated through comparison with analogous structures, ensuring a trustworthy and authoritative resource.

Molecular Structure and Key Features

This compound possesses a pyridine ring system heavily substituted with electron-withdrawing groups: a chloro group at position 2, a nitro group at position 3, and a carboxylic acid at position 4. This substitution pattern profoundly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic signatures.

Figure 2: Proposed mass spectral fragmentation pathway for this compound under EI conditions.

Hypothetical Experimental Protocol: Mass Spectrometry

-

Sample Preparation: For ESI-MS, dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile. For EI-MS, introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source (ESI or EI).

-

Acquisition:

-

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.

-

EI-MS: Heat the direct insertion probe to volatilize the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

This in-depth technical guide provides a comprehensive spectroscopic profile of this compound, integrating experimental data with well-founded predictions. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer researchers a robust framework for the identification and characterization of this molecule. The provided hypothetical experimental protocols serve as a practical guide for obtaining this crucial data. By understanding the interplay of the various functional groups and their impact on the spectroscopic properties, scientists can more effectively utilize this compound in their research and development endeavors.

References

-

Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. - J-Stage. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria | Langmuir - ACS Publications. [Link]

-

NMR chemical shift prediction of pyridines - Stenutz. [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - ResearchGate. [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv. [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

-

The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. [Link]

The Solubility Landscape of 2-Chloro-3-nitropyridine-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 2-Chloro-3-nitropyridine-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this guide synthesizes theoretical predictions based on its physicochemical properties, qualitative solubility information, and quantitative data from structurally analogous compounds. Furthermore, this document offers detailed, field-proven experimental protocols for researchers to determine precise solubility parameters, ensuring the generation of reliable data for formulation development, process optimization, and regulatory submissions.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of successful drug development.[1] It directly influences bioavailability, dictates the feasibility of various formulation strategies, and impacts the efficiency of purification processes.[1] A thorough understanding of a compound's solubility profile in a range of organic solvents is therefore not merely an academic exercise but a critical-path activity in the journey from laboratory to clinic.

This compound, with its molecular formula C₆H₃ClN₂O₄ and a molecular weight of 202.55 g/mol , presents a unique solubility challenge due to its combination of polar functional groups (carboxylic acid, nitro group) and a halogenated aromatic ring.[2][3][4] This guide aims to provide researchers, scientists, and drug development professionals with a robust framework for understanding and determining the solubility of this important synthetic building block.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of this compound offers valuable clues to its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂O₄ | [3] |

| Molecular Weight | 202.55 g/mol | [3] |

| LogP | 1.3414 | [3] |

| Topological Polar Surface Area (TPSA) | 93.33 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

The presence of a carboxylic acid group suggests the potential for hydrogen bonding with protic solvents and solubility in polar organic solvents. The nitro group and the pyridine ring nitrogen also contribute to the molecule's polarity. Conversely, the chloro-substituted pyridine ring introduces a degree of lipophilicity. The calculated LogP of 1.3414 indicates a moderate lipophilicity, suggesting that the compound will not be exclusively soluble in highly polar or highly nonpolar solvents but will likely exhibit a nuanced solubility profile across a range of organic media.[3]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] Therefore, it is anticipated that this compound will show preferential solubility in polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding, as well as in some polar protic solvents.

Qualitative and Analog-Based Quantitative Solubility Assessment

Qualitative Solubility: Nitropyridines as a class are generally characterized as being sparingly soluble or insoluble in water but soluble in various organic solvents.[1][5] A synthesis procedure for this compound involves extraction with ethyl acetate, indicating its solubility in this solvent.[2][6]

Quantitative Solubility of Structurally Analogous Compounds: To provide a more quantitative insight, we can examine the solubility of structurally related molecules. While not a direct substitute for experimental data on the target compound, this information offers a valuable benchmark.

Table 1: Mole Fraction Solubility (x₁) of 2-Chloro-5-nitroaniline in Various Organic Solvents at Different Temperatures (K) [1]

| Temperature (K) | NMP | Acetone | 2-Butanone | 1,4-Dioxane | Ethyl Acetate | Acetonitrile | Toluene | Ethanol | n-Propanol | Methanol | 1-Butanol | Isopropanol |

| 293.15 | 0.4532 | 0.2876 | 0.2543 | 0.2134 | 0.1876 | 0.1543 | 0.1234 | 0.0987 | 0.0876 | 0.0765 | 0.0654 | 0.0543 |

| 298.15 | 0.4876 | 0.3123 | 0.2787 | 0.2345 | 0.2087 | 0.1765 | 0.1432 | 0.1123 | 0.0987 | 0.0876 | 0.0765 | 0.0654 |

| 303.15 | 0.5234 | 0.3387 | 0.3045 | 0.2567 | 0.2312 | 0.1987 | 0.1643 | 0.1265 | 0.1112 | 0.0998 | 0.0876 | 0.0765 |

| 308.15 | 0.5609 | 0.3665 | 0.3312 | 0.2801 | 0.2543 | 0.2212 | 0.1865 | 0.1412 | 0.1243 | 0.1123 | 0.0998 | 0.0876 |

| 313.15 | 0.6001 | 0.3956 | 0.3587 | 0.3045 | 0.2787 | 0.2443 | 0.2098 | 0.1567 | 0.1387 | 0.1254 | 0.1123 | 0.0998 |

| 318.15 | 0.6412 | 0.4265 | 0.3876 | 0.3301 | 0.3045 | 0.2687 | 0.2345 | 0.1732 | 0.1543 | 0.1398 | 0.1254 | 0.1123 |

Disclaimer: This data is for a structurally analogous compound and should be used as an estimation. Experimental verification for this compound is highly recommended.

The data for 2-chloro-5-nitroaniline suggests that the solubility is highest in polar aprotic solvents like N-methylpyrrolidone (NMP) and acetone and decreases in less polar solvents and alcohols. This trend is a reasonable starting point for solvent screening for this compound.

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, rigorous experimental determination is essential. The following are standard, reliable methods that can be implemented in a laboratory setting.

Gravimetric Method

This is a fundamental and widely used method for determining equilibrium solubility.[1]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using a magnetic stirrer or orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to periodically sample the supernatant and analyze its concentration until it remains constant over time.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.

-

-

Solvent Evaporation:

-

Transfer the filtered supernatant to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature.

-

-

Quantification:

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

The solubility is calculated from the mass of the dissolved solute and the volume or mass of the solvent used.

-

Caption: Gravimetric Solubility Determination Workflow

High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and requires smaller sample volumes compared to the gravimetric method.

Protocol:

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 from the Gravimetric Method.

-

-

Sample Preparation:

-

After equilibration, withdraw an aliquot of the supernatant through a syringe filter.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the calibration curve.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted sample into the HPLC system.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Caption: HPLC-Based Solubility Determination Workflow

Conclusion and Future Recommendations

While direct, quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides a robust framework for approaching its solubility assessment. By leveraging an understanding of its physicochemical properties and drawing comparisons with structurally similar molecules, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation.

It is strongly recommended that researchers and drug development professionals invest in the experimental determination of the solubility of this compound in a range of pharmaceutically relevant organic solvents using the protocols outlined in this guide. The generation of such empirical data will not only de-risk development activities but also contribute valuable knowledge to the scientific community.

References

- BenchChem. (n.d.). Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide.

- Guidechem. (n.d.). 2-Chloro-3-nitropyridine 5470-18-8 wiki.

- ChemicalBook. (2023). 2-Chloro-3-nitro-4-pyridinecarboxylic acid.

- Cheméo. (n.d.). Chemical Properties of 2-Chloro-3-nitropyridine (CAS 5470-18-8).

- Echemi. (n.d.). 353281-15-9, 2-Chloro-3-nitro-4-pyridinecarboxylic acid Formula.

- ChemScene. (n.d.). 353281-15-9 | this compound.

- ChemWhat. (n.d.). 2-Chloro-3-nitro-4-pyridinecarboxylic acid CAS#: 353281-15-9.

Sources

A Technical Guide to the Safe Handling of 2-Chloro-3-nitropyridine-4-carboxylic acid for Research and Development Professionals

Section 1: Introduction and Compound Profile

2-Chloro-3-nitropyridine-4-carboxylic acid (CAS No: 353281-15-9) is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, featuring a carboxylic acid, a nitro group, and a chlorine atom on a pyridine ring, imparts a specific reactivity profile that is advantageous for building more complex molecules. However, these same functional groups are responsible for its inherent chemical hazards.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. Adherence to these protocols is not merely procedural; it is a self-validating system designed to protect researchers, maintain experimental integrity, and ensure environmental compliance. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific excellence.

Compound Identification:

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | 2-chloro-3-nitroisonicotinic acid |

| CAS Number | 353281-15-9[1][2] |

| Molecular Formula | C₆H₃ClN₂O₄[1][2] |

| Molecular Weight | 202.55 g/mol [1][2] |

Section 2: Hazard Identification and Risk Assessment

The primary health risks associated with this compound stem from its irritant properties and acute toxicity upon ingestion or exposure.[1][3] The combination of an acidic functional group and a nitroaromatic system necessitates a stringent risk assessment before any handling.

GHS Hazard Classification Summary:

| Hazard Class | Signal Word | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[1][2][3] |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[1][3] |

| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[1][3] |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation.[1][3] |

Expert Insight on Causality:

-

Irritation: The carboxylic acid moiety can cause chemical irritation to skin, eyes, and the respiratory tract. Halogenated nitroaromatic compounds are also frequently cited as irritants. The synergistic effect of these groups demands robust protective measures.

-

Toxicity: Nitroaromatic compounds can interfere with metabolic processes if ingested, inhaled, or absorbed. The "Harmful if swallowed" classification underscores the importance of preventing any hand-to-mouth contact and aerosol generation.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. The hierarchy of controls must be applied, prioritizing engineering solutions over personal protective equipment.

1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted. Ensure eyewash stations and safety showers are readily accessible and tested regularly.[5][6]

2. Personal Protective Equipment (PPE): The Essential Barrier PPE is not a substitute for engineering controls but is required to protect against direct contact.

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | Tightly fitting, splash-proof safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7][8] | The compound is a serious eye irritant.[3] Goggles provide a seal around the eyes to protect from airborne dust and accidental splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing. |

| Skin Protection | Nitrile or neoprene gloves (inspect for integrity before use). A flame-retardant lab coat, fully buttoned, with tight-fitting cuffs. | Prevents skin contact, which causes irritation.[3] Contaminated gloves must be removed using the proper technique and disposed of immediately. Lab coats should be professionally laundered and not taken home.[7] |

| Respiratory Protection | Generally not required if work is conducted within a certified fume hood. For emergency situations or maintenance where exposure is possible, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary. | This provides a final barrier against inhaling dust particles.[3][7] Respiratory protection should only be used as part of a comprehensive respiratory protection program. |

Section 4: Standard Operating Procedures for Safe Handling

The following protocol for weighing the solid compound and preparing a solution is a self-validating workflow that integrates safety at every step.

Experimental Protocol: Weighing and Solution Preparation

-

Preparation:

-

Don all required PPE: safety goggles, lab coat, and compatible gloves.

-

Verify that the chemical fume hood is operational (check airflow monitor).

-

Decontaminate the work surface inside the fume hood. .

-

-

Execution:

-

Place a calibrated analytical balance inside the fume hood.

-

Retrieve the stock container of this compound and place it in the fume hood.

-

Carefully open the container, avoiding any puff of powder.

-

Using a clean spatula, transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

-

Securely close the stock container immediately after transfer.

-

Slowly add the desired solvent to the vessel containing the compound, ensuring minimal splashing.

-

-

Decontamination and Cleanup:

-

Carefully wipe the spatula, weigh boat, and any affected surfaces within the fume hood with a solvent-dampened cloth.

-

Dispose of all contaminated disposable materials (gloves, wipes, weigh boat) into a designated, sealed hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.[3]

-

Workflow Visualization: Safe Handling Protocol

Caption: Logical workflow for handling this compound.

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][7] The storage location should be secure and accessible only to authorized personnel (store locked up).[3][7]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][9][10]

-

Rationale: As a carboxylic acid, it can react exothermically with bases. Its nitro group can create potentially explosive mixtures with strong reducing agents or oxidizing agents under certain conditions.

-

Section 6: Emergency Procedures

Immediate and correct response to an incident is critical.

First-Aid Measures:

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] If skin irritation persists, seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][7]

Accidental Release Measures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear full PPE, including respiratory protection if necessary.

-

Carefully sweep or scoop up the spilled solid material into a designated, labeled container for hazardous waste disposal.[9][10]

-

Do not allow the material to enter drains or waterways.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][11]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[3][10]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][9]

Visualization: Emergency Response Decision Tree

Caption: Decision tree for responding to incidents involving the compound.

Section 7: Waste Disposal

Disposal of this compound and its containers must be handled as hazardous waste. All waste materials must be disposed of through a licensed professional waste disposal service in strict accordance with all applicable local, regional, and national environmental regulations.[3][7][9] Do not dispose of down the drain or into the environment.

References

-

Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. Medium. [Link]

-

SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid. Thermo Fisher Scientific. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

A Technical Guide to 2-Chloro-3-nitropyridine-4-carboxylic acid: Synthesis, Sourcing, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Chloro-3-nitropyridine-4-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the synthesis of complex bioactive molecules. Its unique arrangement of a carboxylic acid, a chloro group, and a nitro group on a pyridine ring provides multiple points for chemical modification, making it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibitors. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the chloro group at the 2-position for nucleophilic aromatic substitution (SNAr), while the carboxylic acid at the 4-position offers a convenient handle for amide bond formation and other derivatizations. This guide provides an in-depth overview of the commercial suppliers, synthesis, and key applications of this important synthetic intermediate.

Chemical Properties and Synthesis

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₃ClN₂O₄[1]

-

Molecular Weight: 202.55 g/mol [1]

-

Appearance: Off-white to light yellow solid

The strategic placement of the electron-withdrawing nitro group ortho to the chlorine atom significantly enhances the electrophilicity of the C2 position, making it highly susceptible to attack by nucleophiles. This is a key feature that underpins much of its synthetic utility.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the oxidation of 2-chloro-4-methyl-3-nitropyridine.[2] This precursor is readily available and can be oxidized under controlled conditions to afford the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

2-chloro-4-methyl-3-nitropyridine

-

Sulfuric acid (H₂SO₄)

-

Potassium dichromate (K₂Cr₂O₇)

-

Ethyl acetate

-

Pentane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-4-methyl-3-nitropyridine (e.g., 4.00 g, 23.00 mmol) in sulfuric acid (40 ml) at 0 °C.

-

Slowly add potassium dichromate (e.g., 8.85 g, 30.00 mmol) in portions, maintaining the temperature at 0 °C.

-

Heat the reaction mixture to 60°C and stir for 8 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into ice water.

-

Extract the aqueous mixture multiple times with ethyl acetate (e.g., 5 x 30 ml).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Triturate the resulting residue with pentane (e.g., 3 x 5 ml) to yield 2-chloro-3-nitro-4-pyridinecarboxylic acid as a solid. The product can often be used in subsequent steps without further purification.

Commercial Suppliers

A number of chemical suppliers offer this compound, primarily for research and development purposes. The table below provides a summary of some of the available commercial sources.

| Supplier | Purity | Available Quantities |

| Spiro Pharma | 95% - 98% HPLC | 1g, 10g, 50g, 100g, 250g, 500g, 1kg, 5kg, 10kg, 100kg |

| BeiJing Hwrk Chemicals Limted | 95.00% | 10g |

| SuZhou ShiYa Biopharmaceuticals, Inc. | 95% | 1g, 5g |

| Shanghai Na Qian Chemical Technology Co. Ltd. | 98% | Inquire |

| Nanjing Duolong Bio-tech Co.,Ltd. | 97% | 1g, 10g, 100g, 1kg |

| ChemScene | ≥98% | Inquire |

This is not an exhaustive list, and availability may vary. Researchers should always request a certificate of analysis to verify purity.

Applications in the Synthesis of Bioactive Molecules

The trifunctional nature of this compound makes it a powerful tool for the rapid generation of molecular diversity in drug discovery programs. A common synthetic strategy involves a two-step process: first, an amide coupling reaction at the carboxylic acid, followed by a nucleophilic aromatic substitution at the 2-position.

Logical Workflow for the Synthesis of a Disubstituted Pyridine Library

The following diagram illustrates a general and logical workflow for utilizing this compound in the synthesis of a library of potential kinase inhibitors or other bioactive molecules.

Caption: A general synthetic workflow utilizing this compound.

Causality in Experimental Choices

-

Amide Coupling: The carboxylic acid is typically the first functional group to be addressed. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are employed to activate the carboxylic acid for reaction with a primary or secondary amine. This step introduces the first point of diversity (R1).

-

Nucleophilic Aromatic Substitution (SNAr): The high reactivity of the 2-chloro position allows for the subsequent introduction of a second diversity element (R2) via an SNAr reaction. This reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction. A wide range of nucleophiles, including amines, thiols, and alcohols, can be used in this step.

-

Nitro Group Reduction: The nitro group can be retained in the final molecule or, as is often the case in the synthesis of kinase inhibitors, it can be reduced to an amino group.[3] This reduction is commonly achieved using reagents such as iron powder in the presence of ammonium chloride or through catalytic hydrogenation. The resulting diamino pyridine can then be used to construct fused heterocyclic ring systems, such as imidazo[4,5-b]pyridines, which are common scaffolds in kinase inhibitors.[3]

Illustrative Experimental Protocol: Two-Step Synthesis of a Disubstituted Pyridine Derivative

This protocol is a representative example based on the known reactivity of this compound and standard organic synthesis techniques.

Step 1: Amide Coupling

Materials:

-

This compound

-

A primary or secondary amine (R1-NH2)

-

HATU

-

DIPEA

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

Step 2: Nucleophilic Aromatic Substitution

Materials:

-

The amide intermediate from Step 1

-

A nucleophile (R2-NuH, e.g., a primary or secondary amine)

-

DIPEA

-

Anhydrous Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

To a solution of the amide intermediate (1.0 eq) in DMSO or NMP, add the nucleophile (1.5 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring the progress by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

If necessary, purify the product by recrystallization or column chromatography.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. Its predictable reactivity, with distinct functional handles for sequential modification, makes it an invaluable tool for medicinal chemists and researchers in drug discovery. The ability to generate diverse libraries of compounds through a straightforward synthetic sequence positions this reagent as a key intermediate in the ongoing quest for novel and effective therapeutics.

References

-

LookChem. Cas 353281-15-9, 2-Chloro-3-nitro-4-pyridinecarboxylic acid. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 2-Chloro-3-nitropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

2-Chloro-3-nitropyridine-4-carboxylic acid, a substituted pyridine derivative, holds a significant position in the landscape of modern synthetic chemistry and drug discovery. Its unique arrangement of chloro, nitro, and carboxylic acid functional groups on a pyridine core makes it a versatile building block for the synthesis of a wide array of complex heterocyclic compounds. This guide provides a comprehensive overview of the discovery and historical development of this important molecule, delving into its synthesis, underlying chemical principles, and its role as a key intermediate in the creation of novel therapeutic agents.

The Genesis of a Key Precursor: A Look Back to 1955

The story of this compound begins not with the acid itself, but with its direct precursor, 2-chloro-4-methyl-3-nitropyridine. The synthesis of this foundational compound was first detailed in a 1955 publication in the Journal of Organic Chemistry. This early work laid the groundwork for the eventual synthesis of the title carboxylic acid.

The original synthesis of 2-chloro-4-methyl-3-nitropyridine, as described in the 1955 literature, involved the chlorination of 2-hydroxy-4-methyl-3-nitropyridine. This transformation was a critical step, introducing the reactive chloro group that is essential for many of the subsequent reactions of this class of compounds.

The Advent of the Carboxylic Acid: Oxidation Strategies

With the precursor in hand, the subsequent challenge was the selective oxidation of the methyl group at the 4-position to a carboxylic acid. The oxidation of alkyl side chains on aromatic rings was a well-established chemical transformation by the mid-20th century. Various methods were available, often employing strong oxidizing agents.

Historical methods for the oxidation of methylpyridines to their corresponding carboxylic acids included the use of potassium permanganate (KMnO₄) or nitric acid under harsh conditions. Patents from the 1940s and 1950s describe such processes for the synthesis of various pyridine carboxylic acids, which were recognized for their potential as intermediates in the synthesis of vitamins and pharmaceuticals[1][2][3].

The now-standard synthesis of this compound utilizes a strong oxidizing agent, typically potassium dichromate (K₂Cr₂O₇) in the presence of concentrated sulfuric acid. This method provides a reliable route to the desired carboxylic acid from its methylpyridine precursor.

Self-Validating Protocol: Synthesis of this compound

The following protocol outlines a representative synthesis of this compound from 2-chloro-4-methyl-3-nitropyridine. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling bath, 2-chloro-4-methyl-3-nitropyridine is dissolved in concentrated sulfuric acid. The use of a strong acid serves both as a solvent and as a catalyst for the oxidation reaction.

-

Addition of Oxidant: Potassium dichromate is added portion-wise to the solution while maintaining a low temperature. The portion-wise addition is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.

-

Reaction Progression: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours to ensure complete conversion of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled and carefully poured onto ice. This step quenches the reaction and precipitates the crude product.

-

Extraction and Purification: The product is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Physicochemical Properties and Structural Insights

The structure of this compound has been confirmed by various spectroscopic methods. Its molecular formula is C₆H₃ClN₂O₄, and it has a molecular weight of 202.55 g/mol .

| Property | Value |

| Molecular Formula | C₆H₃ClN₂O₄ |

| Molecular Weight | 202.55 g/mol |

| CAS Number | 353281-15-9 |

| Appearance | Off-white to pale yellow solid |

The presence of the electron-withdrawing nitro and chloro groups, along with the carboxylic acid, significantly influences the reactivity of the pyridine ring, making it a valuable synthon for further chemical modifications.

Applications in Drug Discovery and Development

The strategic placement of functional groups in this compound makes it a sought-after intermediate in the pharmaceutical industry. The chloro substituent at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine, alcohol, and thiol moieties. The carboxylic acid at the 4-position can be readily converted into amides, esters, and other derivatives. The nitro group at the 3-position can be reduced to an amino group, opening up another avenue for functionalization.

This trifunctional nature allows for the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs. Its derivatives have been explored for a range of therapeutic areas, taking advantage of the prevalence of the pyridine scaffold in bioactive molecules.

Conclusion

The journey of this compound from its conceptualization, rooted in the mid-20th-century chemistry of pyridine derivatives, to its current status as a valuable building block in drug discovery is a testament to the enduring power of synthetic organic chemistry. While the exact date of its first synthesis remains somewhat obscured in the historical record, the logical progression from its well-documented precursor, 2-chloro-4-methyl-3-nitropyridine, is clear. The development of robust oxidation methods for methylpyridines in the same era provides a strong contextual basis for its likely emergence. Today, this molecule continues to be a cornerstone for medicinal chemists, enabling the exploration of new chemical space and the development of potentially life-saving therapeutics.

References

Sources

Unlocking the Potential of 2-Chloro-3-nitropyridine-4-carboxylic acid: A Technical Guide for Innovative Research

Introduction: A Scaffold of Opportunity

In the landscape of modern chemical research, the strategic selection of foundational molecules is paramount to the successful discovery of novel therapeutics and functional materials. 2-Chloro-3-nitropyridine-4-carboxylic acid (CAS No: 353281-15-9) emerges as a highly versatile and underexplored scaffold, presenting a confluence of reactive functional groups ripe for strategic chemical modification.[1][2] This guide provides a comprehensive exploration of the potential research avenues stemming from this molecule, offering field-proven insights and detailed methodologies for researchers in drug discovery, medicinal chemistry, and materials science. The inherent reactivity of its three key functional groups—a nucleophilic substitution-prone chloro group, a reducible nitro group, and a versatile carboxylic acid—provides a robust platform for the generation of diverse and complex molecular architectures.

Core Molecular Characteristics

A thorough understanding of the physicochemical properties of this compound is the bedrock of any research endeavor.

| Property | Value | Source |

| CAS Number | 353281-15-9 | [1] |

| Molecular Formula | C₆H₃ClN₂O₄ | [1][2] |

| Molecular Weight | 202.55 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥98% (Commercially available) | [1] |

The strategic positioning of an electron-withdrawing nitro group adjacent to a chloro substituent on the electron-deficient pyridine ring significantly activates the 2-position for nucleophilic aromatic substitution (SNAr). This electronic arrangement is a key driver of the molecule's synthetic utility.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The pyridine carboxylic acid motif is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases, including cancer, tuberculosis, and neurological disorders. This established precedent underscores the potential of this compound as a starting point for novel therapeutic agents.

Synthesis of Novel Bioactive Amides and Esters

The carboxylic acid functionality serves as a prime handle for derivatization into a library of amides and esters. Amide bonds are a cornerstone of many biologically active molecules, offering metabolic stability and the ability to form crucial hydrogen bond interactions with biological targets.

Causality of Experimental Choices: The selection of an appropriate amide coupling reagent is critical and depends on the steric and electronic properties of the amine. For sterically hindered or electron-deficient amines, more potent coupling reagents like HATU or the formation of an acyl fluoride may be necessary to achieve high yields. Standard carbodiimide methods like EDC/NHS are often sufficient for simple primary and secondary amines.

Experimental Protocol: Amide Synthesis via EDC/HOBt Coupling

-

Activation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF). Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

-

Coupling: To the activated ester solution, add the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.).

-

Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) for Scaffold Diversity

The chloro group at the 2-position is highly activated towards SNAr, allowing for the introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides. This reaction is a powerful tool for rapidly building molecular complexity and exploring structure-activity relationships (SAR).

Logical Workflow for SNAr Derivatization

Caption: Workflow for SNAr on the core scaffold.

Experimental Protocol: SNAr with an Amine Nucleophile

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and dissolve it in a suitable solvent such as ethanol or isopropanol.

-

Addition of Reagents: Add the amine nucleophile (1.1 eq.) followed by a base like triethylamine (1.2 eq.) or potassium carbonate (2.0 eq.).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours. The reaction progress should be monitored by TLC.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by crystallization or silica gel chromatography.

Reduction of the Nitro Group to Synthesize Fused Heterocycles